Pivaloyl chloride

Catalog No.
S567630
CAS No.
3282-30-2
M.F
C5H9ClO
M. Wt
120.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pivaloyl chloride

CAS Number

3282-30-2

Product Name

Pivaloyl chloride

IUPAC Name

2,2-dimethylpropanoyl chloride

Molecular Formula

C5H9ClO

Molecular Weight

120.58 g/mol

InChI

InChI=1S/C5H9ClO/c1-5(2,3)4(6)7/h1-3H3

InChI Key

JVSFQJZRHXAUGT-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)Cl

Synonyms

1,1-Dimethylethanecarbonyl Chloride; 2,2,2-Trimethylacetyl Chloride; 2,2-Dimethylpropanoyl Chloride; 2,2-Dimethylpropionic Acid Chloride; 2,2-Dimethylpropionyl Chloride; Neopentanoyl Chloride; Pivalic Acid Chloride; Pivalolyl Chloride; Pivalyl Chlori

Canonical SMILES

CC(C)(C)C(=O)Cl

Synthesis of Pharmaceuticals

Field: Pharmaceutical Chemistry

Application: Pivaloyl chloride is used in the synthesis of various pharmaceutical compounds such as DPE, amino benzylpenicillin, cefazolin, dipivefrin, cephalexin, and dipivalyl epinephrine .

Method: The specific methods of application or experimental procedures can vary depending on the specific pharmaceutical compound being synthesized.

Results: The outcome is the production of various pharmaceutical compounds that have wide-ranging therapeutic applications.

Synthesis of Agrochemicals

Field: Agrochemical Chemistry

Application: Pivaloyl chloride is used in the synthesis of various agrochemicals, including pesticides and insecticides .

Method: The specific methods of application or experimental procedures can vary depending on the specific agrochemical being synthesized.

Results: The outcome is the production of various agrochemicals that are used to protect crops and improve agricultural productivity.

Amide and Peptide Couplings

Field: Biochemistry

Application: Pivaloyl chloride is used in amide and peptide couplings mediated by pivaloyl mixed anhydrides in aqueous media .

Method: Pivaloyl chloride is added to a slurry mixture and left stirring at 0 °C. After a certain activation time, the slurry is added to an ice-cold suspension of C-protected amino acid and sodium bicarbonate in ethyl acetate .

Results: The outcome is the production of amides and peptides, which are fundamental components of proteins and play crucial roles in biological processes.

Derivatization Agent for Parabens

Field: Analytical Chemistry

Application: Pivaloyl chloride is used as a new derivatization agent for parabens and its application in simultaneous derivatization and air-assisted liquid–liquid microextraction of the analytes in hygiene and personal care products .

Method: The analytes are derivatized by a fast reaction occurring between parabens and pivaloyl chloride and extracted into toluene under mild conditions in a test tube .

Results: The outcome is the successful analysis of selected parabens in various hygiene and personal care products .

Synthesis of Organic Peroxides

Field: Organic Chemistry

Application: Pivaloyl chloride is used in the manufacture of organic peroxides .

Method: The specific methods of application or experimental procedures can vary depending on the specific organic peroxide being synthesized.

Results: The outcome is the production of various organic peroxides that have wide-ranging applications in polymer chemistry, as they are often used as initiators in polymerization reactions.

Synthesis of Peroxy Esters

Application: Pivaloyl chloride is used in the manufacture of peroxy esters .

Pivaloyl chloride, also known as 2,2-dimethylpropanoyl chloride, is a colorless to light yellow liquid characterized by a pungent odor. It has the chemical formula C5H9ClOC_5H_9ClO and a molar mass of 120.58 g·mol1^{-1} . This compound is classified as a branched-chain acyl chloride and is primarily used in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Pivaloyl chloride is produced by the reaction of pivalic acid with phosphorus pentachloride, a method first developed by Aleksandr Butlerov in 1874 .

Pivaloyl chloride is a corrosive and toxic compound. It can cause severe irritation and burns upon contact with skin and eyes. Inhalation of its vapors can irritate the respiratory system. Pivaloyl chloride is also flammable [].

Due to these hazards, proper safety precautions are crucial when handling pivaloyl chloride. These include wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood [].

  • Formation of Amides: It can be used to synthesize amides, which are crucial in drug development.
  • Esterification: Pivaloyl chloride reacts with alcohols to form esters. For example, it has been utilized in the selective esterification of sucrose to produce pivaloylsucrose derivatives .
  • Conversion of Alcohols: When combined with dimethylformamide (DMF), it acts as a reagent for converting alcohols into chlorides .
  • Chemiluminescence: This compound can undergo chemiluminescence when reacted with hydrogen fluoride and potassium dichromate in the presence of an amide, useful for detecting small amounts of pivaloyl chloride in solutions .

Several methods exist for synthesizing pivaloyl chloride:

  • Traditional Method: Reacting pivalic acid with phosphorus pentachloride under controlled conditions yields pivaloyl chloride .
  • Continuous Process: A more modern approach involves the reaction of pivalic acid with phenylchloroform in the presence of iron(III) chloride at elevated temperatures (40° C to 150° C). This method allows for continuous production and high yields (90%-95%) .
  • Selective Esterification: Pivaloyl chloride can also be synthesized through selective esterification reactions, such as those involving sucrose .

Pivaloyl chloride is widely utilized across various fields:

  • Pharmaceutical Industry: It serves as an important acylating agent for synthesizing active pharmaceutical ingredients like aminobenzylpenicillin and cephalexin.
  • Agrochemicals: Used in the production of insecticides and herbicides.
  • Organic Synthesis: Acts as a building block for various organic compounds and dyes .

Studies on pivaloyl chloride's interactions reveal its reactivity with various functional groups:

  • It reacts vigorously with water, producing trimethylacetic acid and releasing hydrogen chloride gas .
  • Its interactions with amines can lead to the formation of stable amides, highlighting its utility in synthetic organic chemistry.

Pivaloyl chloride shares similarities with other acyl chlorides but possesses unique characteristics due to its branched structure. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Acetyl ChlorideC2H3ClOC_2H_3ClOSimpler structure; commonly used for acetylation.
Propionyl ChlorideC3H5ClOC_3H_5ClOStraight-chain structure; used in flavoring agents.
Butyryl ChlorideC4H7ClOC_4H_7ClOStraight-chain; utilized in organic synthesis.
Valeryl ChlorideC5H11ClOC_5H_{11}ClOSimilar length; less branched compared to pivaloyl.

Pivaloyl chloride's branched structure contributes to its distinct reactivity profiles compared to these straight-chain counterparts, making it particularly valuable in specialized synthetic applications .

Physical Description

Trimethylacetyl chloride appears as colorless fuming liquid with a pungent odor. Very toxic by inhalation, ingestion or skin absorption. Fumes irritate the eyes and mucous membranes. Corrosive to most metals and tissue.
Liquid

XLogP3

2.2

Boiling Point

107.0 °C

UNII

JQ82J0O21T

GHS Hazard Statements

Aggregated GHS information provided by 391 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 52 of 391 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 339 of 391 companies with hazard statement code(s):;
H225 (99.71%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H290 (79.94%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (99.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (81.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (94.4%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

3282-30-2

Wikipedia

Pivaloyl chloride

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

All other basic organic chemical manufacturing
Miscellaneous manufacturing
Pharmaceutical and medicine manufacturing
Propanoyl chloride, 2,2-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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